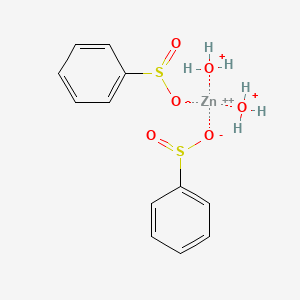

Zinc(II) benzenesulfinate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Zinc(II) benzenesulfinate dihydrate typically involves the reduction of benzenesulfonyl chloride using sodium sulfite in the presence of an inorganic base such as sodium carbonate. The reaction is carried out in water as a solvent. The resulting benzenesulfinate solution is then reacted with an aqueous solution of zinc chloride to form the desired product . The reaction conditions include a temperature of 74°C and a reaction time of 90 minutes .

Analyse Des Réactions Chimiques

Zinc(II) benzenesulfinate dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzenesulfonic acid.

Reduction: It can be reduced to form benzenesulfinate.

Substitution: It can undergo substitution reactions with other reagents to form different sulfonate derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Catalysis in Organic Reactions

Zinc(II) benzenesulfinate dihydrate serves as an effective catalyst in various organic reactions, particularly in the synthesis of sulfonamides and other sulfur-containing compounds. Its ability to facilitate reactions under mild conditions makes it a valuable tool for organic chemists.

Case Study : In a study conducted by researchers at Biosynth, zinc benzenesulfinate was utilized to enhance the yield of sulfonamide derivatives from aryl amines and sulfonyl chlorides, demonstrating its efficiency as a catalytic agent.

Stabilizer in Polymer Formulations

This compound is widely used as a stabilizer in polyvinyl chloride (PVC) products. It helps improve thermal stability and processing characteristics, making it essential for the production of durable plastics.

Data Table: Stabilization Properties

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Processing Temperature | Reduced |

| Compatibility | PVC and other polymers |

Foaming Agents in Industrial Applications

This compound is employed as a foaming agent in the production of various industrial foams, including those used in insulation materials and packaging.

Application Example : Its use as a foaming catalyst has been reported to significantly improve the performance of polyurethane foams, leading to enhanced insulation properties and reduced density .

Lubricant Additive

The compound is also utilized as an additive in lubricants, where it contributes to improved performance characteristics such as reduced friction and enhanced wear resistance.

Mécanisme D'action

The mechanism of action of Zinc(II) benzenesulfinate dihydrate involves its interaction with various molecular targets and pathways. In biological systems, zinc ions can act as cofactors for enzymes, influencing their catalytic activity. The benzenesulfinate moiety can interact with cellular components, potentially leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

Zinc(II) benzenesulfinate dihydrate can be compared with other similar compounds such as:

Zinc benzenesulfonate: Similar in structure but differs in the oxidation state of the sulfur atom.

Zinc phenolsulfonate: Contains a phenol group instead of a benzene ring.

Zinc trifluoromethanesulfinate: Contains a trifluoromethyl group instead of a benzene ring.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Activité Biologique

Zinc(II) benzenesulfinate dihydrate (chemical formula: C12H14O6S2Zn) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological properties, including antibacterial, antioxidant, and cytotoxic activities.

Synthesis and Characterization

This compound can be synthesized through a variety of methods, typically involving the reaction of zinc salts with benzenesulfinic acid. The characterization of this compound often employs techniques such as:

- X-ray Diffraction (XRD) : To determine the crystal structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.

- Thermogravimetric Analysis (TGA) : To assess thermal stability.

The compound is generally presented as a white crystalline powder, soluble in water, with a molecular weight of approximately 306.3 g/mol .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In vitro studies have shown that it exhibits greater antibacterial activity compared to its precursor ligand. For instance, when tested against common pathogens such as E. coli and Pseudomonas aeruginosa, the compound displayed notable inhibition zones in disk diffusion assays. The activity index (AI) calculated from these studies indicated that zinc complexes could be more effective than traditional antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of this compound

| Bacteria | Inhibition Zone (mm) | Activity Index |

|---|---|---|

| E. coli | 15 | 0.54 |

| Pseudomonas aeruginosa | 18 | 0.82 |

Note: Values are indicative and may vary based on experimental conditions.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH assay, where it showed improved activity compared to the free ligand. The IC50 values for the zinc complex were significantly lower than those for the ligand, indicating a stronger capacity to scavenge free radicals. For example, IC50 values were reported at approximately 10.46 µg/ml for zinc complexes .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast carcinoma), A2780 (ovarian carcinoma), and NCI-H460 (lung carcinoma), revealed that this compound exhibits selective cytotoxicity. The IC50 values were comparable to known chemotherapeutics like cisplatin, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A2780 | 30 |

| NCI-H460 | 28 |

Note: Values are derived from MTT assays and may vary based on methodology.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that zinc complexes showed enhanced antimicrobial activity against drug-resistant strains of bacteria. The findings suggest that incorporating metal ions like zinc can improve the efficacy of existing antimicrobial agents .

- Cancer Treatment Potential : Research involving zinc(II) complexes indicated promising results in inhibiting tumor growth in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest being proposed as pathways for their anticancer effects .

Propriétés

IUPAC Name |

dioxidanium;zinc;benzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUATFLSTOSLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[OH3+].[OH3+].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6S2Zn+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.